2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
Overview
Description
2,3,8-Trimethyl-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure containing two oxygen atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under mild conditions. For example, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient method to obtain substituted spiro compounds . This reaction proceeds smoothly under mild conditions, yielding the desired product in high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Specific details on large-scale industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various molecules, influencing their reactivity and properties. Specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A similar compound with a spirocyclic structure but without the methyl groups.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with different positioning of oxygen atoms.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A spirocyclic compound with nitrogen atoms in the ring.
Uniqueness
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other spirocyclic compounds and potentially useful in specific applications where these features are advantageous.
Properties
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.